A Comprehensive Technical Guide to tert-Butyl L-valinate Hydrochloride
A Comprehensive Technical Guide to tert-Butyl L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and analytical characterization of tert-Butyl L-valinate hydrochloride. This compound is a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development.[1][2] Its strategic use as a protected form of the essential amino acid L-valine allows for controlled and specific chemical modifications in the construction of complex molecules.[1]
Core Chemical Properties
Tert-Butyl L-valinate hydrochloride is a white to off-white crystalline solid.[3] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred intermediate in various synthetic applications.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀ClNO₂ | [3] |
| Molecular Weight | 209.71 g/mol | [3] |
| Melting Point | 135 - 145 °C | [4] |
| Appearance | White to off-white solid | [3] |
| Optical Rotation | [α]²⁰/D +4.4 ± 1°, c = 2 in H₂O | [4] |
| Purity (by NMR) | ≥98.0% | [3] |
Synthesis and Purification
The synthesis of tert-Butyl L-valinate hydrochloride is most commonly achieved through the esterification of L-valine. A prevalent method involves the reaction of L-valine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[5]
Experimental Protocol: Synthesis
Materials:
-
L-Valine
-
Dioxane (or other suitable solvent)
-
Isobutylene
-
p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄) as a catalyst
-
Diethyl ether (dry)
-
Hydrogen chloride (gas or solution in ether)
-
Sodium bicarbonate solution (10%)
-
Brine solution
Procedure:
-
Suspend L-valine in a suitable solvent such as dioxane in a pressure vessel (autoclave).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Introduce isobutylene into the reaction vessel. The amount of isobutylene should be in molar excess.
-
Seal the vessel and stir the reaction mixture at room temperature for 1 to 8 days, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, carefully vent the excess isobutylene.
-
Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Extract the tert-Butyl L-valinate free base into an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
To form the hydrochloride salt, cool the ethereal solution of the free base to a low temperature (e.g., -20°C) and slowly add one equivalent of a hydrogen chloride solution in dry ether.
-
The tert-Butyl L-valinate hydrochloride will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold, dry diethyl ether.
-
Dry the product under vacuum to yield the final white to off-white solid.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude tert-Butyl L-valinate hydrochloride
-
A suitable solvent system (e.g., ethanol/diethyl ether)
Procedure:
-
Dissolve the crude tert-Butyl L-valinate hydrochloride in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
To induce further crystallization, the flask can be placed in an ice bath.
-
Once crystallization is complete, collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Analytical Characterization
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of tert-Butyl L-valinate hydrochloride. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or CDCl₃) are as follows:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| (CH₃)₃C- | singlet | ~1.5 |
| (CH₃)₂CH- | doublet | ~1.0 |
| (CH₃)₂CH- | multiplet | ~2.2 |
| -CH(NH₃⁺)- | doublet | ~3.9 |
| -NH₃⁺ | broad singlet | Variable |
FTIR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) are expected in the following regions:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (amine salt) | Stretch | 3100-2800 (broad) |
| C-H (alkane) | Stretch | 2970-2870 |
| C=O (ester) | Stretch | ~1740 |
| N-H (amine salt) | Bend | ~1600-1500 |
| C-O (ester) | Stretch | ~1250-1150 |
Solubility and Stability
Solubility Profile
The solubility of tert-Butyl L-valinate hydrochloride is a critical parameter for its use in synthesis and formulation. Generally, amino acid hydrochlorides exhibit good solubility in water due to their ionic nature. The solubility in organic solvents is more varied.
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Slightly soluble |
| Chloroform | Slightly soluble |
| Non-polar organic solvents | Insoluble |
The solubility in aqueous solutions can be influenced by pH.[6]
Chemical Stability and Reactivity
The stability of the tert-butyl ester group is a key feature of this molecule. It is notably stable under basic and neutral conditions, which allows for chemical modifications on other parts of a larger molecule without affecting the protected carboxylic acid.[7][8] However, the ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[7] This acid-lability is due to the formation of a stable tertiary carbocation intermediate.[9][10] This orthogonal stability profile is highly valuable in complex synthetic strategies, such as Fmoc-based solid-phase peptide synthesis.[7]
Logical Workflow and Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship of its applications.
Caption: Synthesis workflow for tert-Butyl L-valinate hydrochloride.
Caption: Key applications of tert-Butyl L-valinate hydrochloride.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 6. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. Reddit - The heart of the internet [reddit.com]
